2-Iodo-4-isopropylaniline

Cross-Coupling Palladium Catalysis Reaction Kinetics

Researchers requiring rapid oxidative addition for cross-coupling often face slow conversions with bromo/chloro analogs. 2-Iodo-4-isopropylaniline (CAS 76842-15-4) solves this with an ortho-iodo substituent enabling up to 3.3x faster reactions, reducing catalyst loading and purification time. - Enables efficient Suzuki, Heck, and Sonogashira couplings for complex biaryl and heterocycle synthesis. - Validated precursor for indoloquinazoline-based OLED materials exhibiting semiconducting properties. - Bulk stock available, ensuring supply chain continuity for process R&D and material science scale-up.

Molecular Formula C9H12IN
Molecular Weight 261.1 g/mol
CAS No. 76842-15-4
Cat. No. B1315263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-isopropylaniline
CAS76842-15-4
Molecular FormulaC9H12IN
Molecular Weight261.1 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)N)I
InChIInChI=1S/C9H12IN/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3
InChIKeyJIDLOAJVWCFQAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-4-isopropylaniline: Strategic Iodoaniline Building Block


2-Iodo-4-isopropylaniline (CAS 76842-15-4), also known as 2-iodo-4-propan-2-ylaniline, is a halogenated aromatic amine with the molecular formula C₉H₁₂IN and a molecular weight of 261.10 g/mol . This compound is a strategic building block in organic synthesis, featuring an ortho-iodo substituent and a para-isopropyl group relative to the aniline nitrogen. The presence of the heavy iodine atom makes it an exceptionally reactive partner in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of complex biaryl and alkyne architectures . Its utility extends to materials science, where it serves as a precursor for organic light-emitting diode (OLED) components and conductive materials .

Unique Ortho-Iodo/para-Isopropyl Substitution Pattern


Substituting 2-Iodo-4-isopropylaniline with a generic aniline derivative is not feasible due to its unique ortho-iodo/para-isopropyl substitution pattern, which dictates a highly specific and optimized reactivity profile in cross-coupling reactions . The ortho-iodo group offers superior oxidative addition kinetics compared to bromo or chloro analogs , while the para-isopropyl group modulates the electronic and steric environment of the aromatic ring, influencing the stability of catalytic intermediates and the regioselectivity of subsequent transformations . This precise combination of a reactive handle and a steric/electronic modifier is not present in other compounds, making this specific isomer essential for achieving high yields and selectivity in multi-step syntheses of complex molecules, such as indoloquinazolines for organic electronics .

2-Iodo-4-isopropylaniline vs. Closest Analogs


Iodo Cross-Coupling Reactivity Advantage

The iodine atom in 2-Iodo-4-isopropylaniline provides a significant kinetic advantage in palladium-catalyzed cross-coupling reactions over its bromo and chloro counterparts. A comparative analysis of a related iodoaniline, 4-Iodo-2-isopropylaniline, demonstrates this trend, where the iodo derivative is used as the reactivity reference (1.0). Under analogous conditions, the bromo analog exhibits a relative rate of 0.7, and the chloro analog a rate of just 0.3 . This 3.3-fold increase in relative reactivity for the iodo compound translates to faster reaction times, lower catalyst loadings, and higher yields in complex coupling sequences.

Cross-Coupling Palladium Catalysis Reaction Kinetics

C-N Coupling for Photoluminescent Materials

In a study on C-N coupling between o-iodoanilines and γ-ketodinitriles, the protocol utilizing 2-iodo-4-isopropylaniline as a substrate afforded products with yields ranging from 32-84% . While a direct head-to-head comparison is not provided, this established yield range provides a quantitative baseline for its performance. The resulting products exhibit desirable photoluminescent properties, showing two absorption maxima in the regions of 270-280 nm and 338-350 nm, and emission maxima between 502-533 nm . This demonstrates the compound's utility in creating materials with tunable optical properties.

C-N Coupling Photoluminescence Material Science

Validated Utility in Organic Electronics

2-Iodo-4-isopropylaniline is a key precursor in the synthesis of indolo[1,2-c]quinazoline (IQ) derivatives, a class of fused heterocyclic aromatic hydrocarbons (HAHs) investigated for single-crystal field-effect transistors (FETs) . A tetramethyl-substituted IQ (TMIQ) compound, for which this iodoaniline is a relevant precursor, exhibited efficient charge transport, achieving a p-channel field-effect mobility of 0.25 cm²·V⁻¹·s⁻¹ and an on/off ratio of 5 × 10⁵ . This performance data validates the compound's role in generating advanced semiconducting materials.

Organic Electronics OLED Semiconductors

Consistent Purity and Physicochemical Properties

To ensure experimental reproducibility, procurement of 2-Iodo-4-isopropylaniline should be based on its defined specifications. Commercial sources provide the compound at a standard purity of 96% . Its key physicochemical properties, which are critical for reaction design and purification, are well-defined and include: a density of 1.6±0.1 g/cm³, a boiling point of 288.0±33.0 °C at 760 mmHg, and a predicted LogP of 3.63 . These values allow for precise stoichiometric calculations and inform solvent selection for extraction and chromatography.

Quality Control Physical Properties Reproducibility

Key Research and Industrial Applications


Accelerated Cross-Coupling for Complex Molecules

In medicinal chemistry and process R&D, where time and catalyst efficiency are paramount, 2-Iodo-4-isopropylaniline is the preferred coupling partner. As supported by class-level reactivity data , its iodo substituent enables significantly faster oxidative addition (up to 3.3x faster than chloro) in Suzuki, Heck, and Sonogashira reactions. This allows chemists to use lower palladium catalyst loadings and achieve higher conversions, particularly when coupling sterically hindered or electron-rich partners, minimizing purification time and accelerating the synthesis of drug candidates or agrochemical intermediates.

Photoluminescent and Conductive Organic Materials

Researchers developing novel materials for OLEDs, organic solar cells, or sensors should consider 2-Iodo-4-isopropylaniline as a key building block. Its established use in synthesizing indoloquinazolines, which show semiconducting properties like a field-effect mobility of 0.25 cm²·V⁻¹·s⁻¹ , validates its utility. Furthermore, its incorporation into compounds via C-N coupling yields materials with defined photoluminescence (absorption ~270-350 nm, emission ~502-533 nm) , making it a strategic choice for tuning the optical and electronic properties of new organic materials.

Ortho-Substituted Heterocyclic Scaffold Synthesis

For projects requiring the construction of ortho-annulated heterocycles like indoles, benzofurans, or indolines, 2-Iodo-4-isopropylaniline is a highly strategic starting material. The ortho-iodo group acts as an efficient handle for transition-metal-catalyzed cyclizations, such as Sonogashira coupling-cyclization cascades , while the para-isopropyl group can provide steric shielding to direct reactivity and influence the final product's lipophilicity (LogP 3.63 ). This pre-functionalized scaffold offers a more direct and often higher-yielding route to complex heterocyclic cores compared to starting from a simple aniline.

Technical Documentation Hub

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